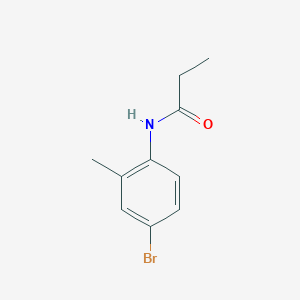
Ethyl 2-cyano-3-hydrazinoacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-hydrazinoacrylate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group (-CN) and a hydrazino group (-NHNH2) attached to an acrylate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-hydrazinoacrylate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with hydrazine hydrate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions in ethanol, yielding the desired product after a few hours .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-cyano-3-hydrazinoacrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazino group under mild conditions.
Major Products: The major products formed from these reactions include various hydrazones, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 2-cyano-3-hydrazinoacrylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-3-hydrazinoacrylate involves its ability to act as a nucleophile due to the presence of the hydrazino group. This allows it to participate in various condensation and substitution reactions. The cyano group also contributes to its reactivity by stabilizing intermediates formed during these reactions .
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting their activity. This makes it a candidate for drug development targeting specific molecular pathways .
Comparaison Avec Des Composés Similaires
Ethyl 2-cyano-3-phenylacrylate: Similar in structure but with a phenyl group instead of a hydrazino group.
Cyanoacetohydrazide: Contains a cyano group and a hydrazide group, used in the synthesis of heterocyclic compounds.
Uniqueness: Ethyl 2-cyano-3-hydrazinoacrylate is unique due to the presence of both cyano and hydrazino groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its analogs .
Propriétés
Numéro CAS |
52632-26-5 |
|---|---|
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
ethyl (E)-2-cyano-3-hydrazinylprop-2-enoate |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)5(3-7)4-9-8/h4,9H,2,8H2,1H3/b5-4+ |
Clé InChI |
LRXLKHUITSXGHG-SNAWJCMRSA-N |
SMILES |
CCOC(=O)C(=CNN)C#N |
SMILES isomérique |
CCOC(=O)/C(=C/NN)/C#N |
SMILES canonique |
CCOC(=O)C(=CNN)C#N |
| 52632-26-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3-Nitrophenyl)hydrazono]malononitrile](/img/structure/B1617460.png)


![[2,3-Dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate](/img/structure/B1617466.png)






![2,6-Dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B1617474.png)
![Benzyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B1617478.png)
